molecular formula C8H6FNO2 B6615816 1-ethenyl-2-fluoro-4-nitrobenzene CAS No. 847257-01-6

1-ethenyl-2-fluoro-4-nitrobenzene

Cat. No.: B6615816
CAS No.: 847257-01-6
M. Wt: 167.14 g/mol
InChI Key: YUTZOHCYBJCRQO-UHFFFAOYSA-N
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Description

1-Ethenyl-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H6FNO2 It is characterized by the presence of a vinyl group (ethenyl), a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-fluoro-4-nitrobenzene can be synthesized through a multi-step process involving the nitration of fluorobenzene derivatives followed by vinylation. The nitration step typically involves the reaction of fluorobenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The resulting nitrofluorobenzene is then subjected to a vinylation reaction using a suitable vinylating agent under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Mechanism of Action

The mechanism of action of 1-ethenyl-2-fluoro-4-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The fluorine atom influences the compound’s reactivity and stability by affecting the electron density on the benzene ring .

Properties

IUPAC Name

1-ethenyl-2-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTZOHCYBJCRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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